Specific Scientific Field: This research falls under the field of Chemistry of Natural Compounds and Antibacterial Research.
Summary of the Application: 8-Bromocaffeine is used in the synthesis of xanthine derivatives containing amino-acid fragments. These derivatives have shown antibacterial activity against Staphylococcus aureus and Bacillus cereus .
Methods of Application or Experimental Procedures: The cross-coupling of 8-bromocaffeine with α-, β-, or ω-amino-acid methyl or t-butyl ester hydrochlorides in toluene was performed. This was done in the presence of the catalytic system Pd(OAc)2·XantPhos and Cs2CO3 with microwave activation .
Results or Outcomes: The process led to the formation of xanthine derivatives containing amino-acid fragments in the C-8 position. These derivatives showed antibacterial activity against Staphylococcus aureus and Bacillus cereus .
Specific Scientific Field: This application falls under the field of Oncology and Radiotherapy.
Summary of the Application: 8-Bromocaffeine is used as a radiosensitizer in the radiotherapy of tumors. It increases the sensitivity of tumor cells to radiation treatment .
Methods of Application or Experimental Procedures: 8-Bromocaffeine is produced in an electrophilic aromatic substitution by direct bromination with bromine in glacial acetic acid. Sodium acetate is added as an acid scavenger for the hydrogen bromide that is formed .
Results or Outcomes: The use of 8-Bromocaffeine as a radiosensitizer has been observed to increase the sensitivity of tumor cells in the radiotherapy of brain tumors .
Specific Scientific Field: This research falls under the field of Microbiology and Biochemistry.
Summary of the Application: 8-Bromocaffeine is used in the study of the biosynthesis, microbial degradation, gene expression, and application of caffeine microbial degradation .
Methods of Application or Experimental Procedures: In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation . The present study provides a review of the biosynthesis, microbial degradation, gene expression, and application of caffeine microbial degradation .
Results or Outcomes: The review aims to further elaborate the mechanism of caffeine metabolism by microorganisms and explore the development prospects in this field .
Caffeine, 8-bromo- is a brominated derivative of caffeine, chemically represented as C8H9BrN4O2. It is also known by various synonyms, including 8-bromocaffeine and 8-bromo-1,3,7-trimethylpurine-2,6-dione. This compound features a bromine atom substituted at the 8-position of the caffeine molecule, which is a well-known stimulant found in coffee and tea. The molecular weight of caffeine, 8-bromo- is approximately 273.09 g/mol .
These reactions are essential for understanding the reactivity and potential transformations of caffeine, 8-bromo- in biological and synthetic contexts.
Caffeine, 8-bromo- exhibits biological activities similar to those of its parent compound caffeine but with some variations due to the presence of the bromine atom. Research indicates that it may have:
The synthesis of caffeine, 8-bromo- typically involves bromination of caffeine. Common methods include:
These methods allow for efficient production of caffeine, 8-bromo- with high yields.
Caffeine, 8-bromo- has several applications in research and potential therapeutic areas:
Interaction studies involving caffeine, 8-bromo- focus on its effects on biological systems compared to standard caffeine. Key findings include:
Caffeine, 8-bromo- shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Caffeine | C8H10N4O2 | No halogen substitution; primary stimulant effect |
| Theobromine | C7H8N4O2 | Methylated derivative; less potent stimulant |
| Theophylline | C7H8N4O2 | Similar structure; used for respiratory diseases |
| 1-Methylxanthine | C7H8N4O2 | Methylated xanthine; lower stimulant activity |
Caffeine, 8-bromo-'s unique bromination allows for distinct biological interactions and potential therapeutic applications not seen in these similar compounds.
The classical approach to synthesizing 8-bromocaffeine involves electrophilic aromatic substitution using elemental bromine. This method leverages the inherent reactivity of caffeine's imidazole ring, particularly at the C8 position, which is activated for bromination due to electron-donating methyl groups at N1 and N3 positions.
In a typical procedure, caffeine is dissolved in glacial acetic acid, and bromine is added dropwise under controlled conditions. Sodium acetate acts as an acid scavenger, neutralizing the hydrogen bromide formed during the reaction. The reaction proceeds via the formation of a bromonium ion intermediate, which attacks the electron-rich C8 position of caffeine.
The reaction can be represented as:
Caffeine + Br₂ → 8-Bromocaffeine + HBr
The sodium acetate neutralizes the HBr byproduct:
HBr + CH₃COONa → NaBr + CH₃COOH
Isolation typically involves precipitation in cold water or solvent extraction, yielding a white solid with yields ranging from 70% to 85%. This method, while effective, has drawbacks including the toxicity of elemental bromine and the corrosive nature of the reaction mixture.
Safety concerns and environmental considerations have driven the development of alternative bromination strategies that avoid direct handling of elemental bromine.
N-Bromosuccinimide (NBS) Method:
This approach uses NBS as a brominating agent in a dichloromethane (DCM)-water biphasic system at room temperature. The method has been reported to yield pure 8-bromocaffeine quantitatively (>99% yield). The advantages include improved safety, enhanced selectivity, and milder reaction conditions compared to elemental bromine.
A 2024 study demonstrated that using NBS in a DCM/water biphasic system achieved nearly quantitative yields with minimal byproducts, attributed to NBS's controlled release of bromine radicals. This method uses shorter reaction times (2-4 hours) compared to traditional approaches.
In Situ Bromine Generation:
Another elegant approach involves generating bromine in situ by oxidizing sodium bromide with hydrogen peroxide in an aqueous caffeine solution. The reaction can be represented as:
2NaBr + H₂O₂ + H₂SO₄ → Br₂ + Na₂SO₄ + 2H₂O
The generated bromine then reacts with caffeine to form 8-bromocaffeine. This method eliminates direct handling of toxic bromine but typically results in lower yields (60-75%) compared to direct bromination due to competing oxidation reactions.
HBr/H₂O₂ System:
This alternative system uses hydrobromic acid with hydrogen peroxide as the brominating agent. While mentioned in the literature, it has shown lower efficiency compared to both direct bromination and the NBS method.
The choice of solvent system significantly impacts the efficiency of 8-bromocaffeine synthesis. Traditional methods utilize glacial acetic acid as the primary solvent, but alternative systems have been explored:
DCM/Water Biphasic System:
This system has shown excellent results when combined with NBS as the brominating agent. The biphasic nature helps separate the product from reaction byproducts, facilitating purification.
Aqueous Systems:
Environmentally friendly approaches using water as the primary solvent have been investigated, particularly for in situ bromine generation methods. These "green chemistry" approaches reduce environmental impact but often at the cost of reduced yields.
Catalytic enhancements have also improved reaction efficiency:
Ion-Exchange Resins:
Cation-exchange resins like Wofatit P have been employed to catalyze the synthesis of 8-bromocaffeine and its derivatives. A 2016 study demonstrated that using 4 wt% Wofatit P catalyst at 65°C significantly increased yields (95-98%) and facilitated product isolation. The resin facilitates proton transfer, accelerating the electrophilic substitution.
Catalyst Performance Comparison:
| Catalyst | Loading (wt%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | - | 65 | 6 | 70-75 |
| Wofatit P | 2 | 65 | 3 | 85-90 |
| Wofatit P | 4 | 65 | 3 | 95-98 |
| Wofatit P | 6 | 65 | 3 | 95-97 |
| Sulfuric acid | 1 | 65 | 4 | 80-85 |
Microwave irradiation has emerged as an efficient approach to accelerate organic reactions, including 8-bromocaffeine synthesis. A 2023 protocol achieved complete bromination in just 20 minutes using NBS under microwave conditions (100 W, 80°C).
The advantages of microwave-assisted synthesis include:
In a comparative study, when using NBS as the brominating agent, microwave conditions (100W, 80°C, 20 min) consistently delivered yields exceeding 90%, compared to conventional heating methods requiring several hours to achieve similar results.
Microwave vs. Conventional Heating:
| Parameter | Microwave Heating | Conventional Heating |
|---|---|---|
| Reaction time | 20-30 minutes | 2-6 hours |
| Energy consumption | Low | High |
| Temperature control | Precise | Variable |
| Yield | >90% | 70-85% |
| Scale limitations | Limited to small/medium scale | Easily scalable |
Obtaining high-purity 8-bromocaffeine is essential for its subsequent applications, particularly in pharmaceutical development. Various purification strategies have been reported:
Recrystallization:
Ethanol is the preferred solvent for recrystallization of 8-bromocaffeine, yielding material with purity exceeding 95%. The process typically involves dissolving the crude product in a minimal amount of hot ethanol, followed by slow cooling to precipitate pure crystals.
Yield Optimization Parameters:
Several parameters significantly impact the yield and purity of 8-bromocaffeine:
Temperature Control:
Maintaining optimal temperature ranges (typically 50-65°C) maximizes yields while minimizing side reactions. At lower temperatures, reaction rates are insufficient, while higher temperatures promote unwanted side reactions or dibromination.
Reaction Time Optimization:
Extended reaction times do not necessarily improve yields and may lead to side product formation. The optimal reaction time varies by method:
pH Control:
For aqueous methods, maintaining acidic conditions (pH 2-3) is crucial for selective bromination. Too acidic conditions can lead to side reactions, while neutral or basic conditions significantly reduce bromination efficiency.
Stoichiometry Optimization:
Using slight excesses of brominating agents (1.1-1.2 equivalents) typically improves conversion rates without promoting side reactions. A 2016 study found that increasing the bromine source beyond 1.2 equivalents led to dibrominated products and reduced overall yields of 8-bromocaffeine.
Comprehensive Optimization Table:
| Parameter | Optimal Range | Effect on Yield | Effect on Purity | Notes |
|---|---|---|---|---|
| Temperature | 50-65°C | Increases up to 65°C, then decreases | Higher temperatures reduce purity | Balance between reaction rate and selectivity |
| Reaction time | 2-4h (conventional) 20-30min (microwave) | Plateaus after optimal time | Decreases with extended times | Monitoring reaction progress is essential |
| Brominating agent equivalents | 1.1-1.2 eq. | Increases up to 1.2 eq. | Decreases with larger excess | Excess promotes dibromination |
| Solvent concentration | 0.1-0.2M | Optimal at moderate concentrations | Higher at lower concentrations | Dilute solutions improve selectivity |
| pH (for aqueous methods) | 2-3 | Highest at acidic pH | Higher at controlled pH | Critical for in situ bromine methods |
| Catalyst loading (if used) | 4 wt.% | Increases up to optimal level | Minimal effect | Diminishing returns above optimal loading |
Caffeine, 8-bromo- functions as a potent radiosensitizer in oncological applications, demonstrating significant enhancement of tumor cell sensitivity to radiation therapy [1]. This xanthine derivative exhibits radiomodulator properties that fundamentally alter cellular responses to ionizing radiation through multiple mechanistic pathways [1]. The compound's radiosensitizing effects have been particularly well-documented in brain tumor radiotherapy, where enhanced tumor cell sensitivity has been consistently observed [1] .
Caffeine, 8-bromo- significantly modulates apoptotic signaling cascades in tumor cells through multiple molecular mechanisms. The compound activates caspase-dependent apoptotic pathways, specifically demonstrating enhanced caspase-3 and caspase-9 activation in glioma cell lines [5]. These caspases play critical roles in the execution phase of apoptosis, with caspase-9 functioning as an initiator caspase in the mitochondrial apoptotic pathway and caspase-3 serving as a key executioner caspase [17].
The mitochondrial pathway represents a primary mechanism through which caffeine, 8-bromo- induces apoptosis in tumor cells. Research demonstrates that the compound triggers significant alterations in mitochondrial membrane potential, leading to cytochrome c release and subsequent activation of the apoptosome complex [17]. The compound specifically modulates the balance between pro-apoptotic and anti-apoptotic proteins, including increased expression of Bcl-2-associated X protein and decreased expression of B-cell lymphoma 2 protein [14] [17].
Poly(ADP-ribose) polymerase cleavage serves as another critical marker of caffeine, 8-bromo--induced apoptosis [5] [17]. This nuclear enzyme cleavage represents a hallmark of caspase-3 activation and indicates irreversible commitment to the apoptotic process [17]. The compound also demonstrates effects on cell cycle regulation, causing G0/G1 phase arrest through suppression of retinoblastoma protein phosphorylation [5].
| Apoptotic Marker | Effect of Caffeine, 8-bromo- | Cellular Consequence |
|---|---|---|
| Caspase-3 activation | Enhanced cleavage and activity [5] | Execution of apoptotic program |
| Caspase-9 activation | Increased enzymatic activity [5] [17] | Mitochondrial pathway initiation |
| Mitochondrial membrane potential | Significant reduction [17] | Cytochrome c release |
| Poly(ADP-ribose) polymerase | Proteolytic cleavage [5] [17] | DNA repair pathway disruption |
| Bcl-2-associated X protein/B-cell lymphoma 2 ratio | Increased pro-apoptotic ratio [17] | Enhanced mitochondrial permeabilization |
The synergistic interactions between caffeine, 8-bromo- and ionizing radiation represent a fundamental mechanism underlying its radiosensitizing properties. The compound enhances radiation-induced DNA damage through multiple pathways, including modulation of DNA repair mechanisms and cell cycle checkpoint regulation [8]. Specifically, caffeine, 8-bromo- abrogates damage-induced G2/M arrest through specific threonine/tyrosine phosphorylation pathways [8].
Research demonstrates that caffeine, 8-bromo- treatment in combination with radiation therapy results in significantly enhanced apoptotic cell death compared to radiation alone [5]. In glioma xenograft models, combination treatment produced an 11.6-fold increase in apoptotic index compared to control groups [5]. The compound's effects on p53-dependent radioresponses show agent-specific patterns, with differential modulation of X-ray versus ultraviolet radiation responses [8].
The radiosensitizing mechanism involves enhancement of radiation-induced premature chromosome condensation, which contributes to genomic instability and subsequent apoptotic cell death [15]. This process appears to be mediated through caffeine, 8-bromo--induced alterations in chromatin structure and DNA packaging [15]. The compound also influences radiation-induced oxidative stress responses, potentially through modulation of reactive oxygen species generation and cellular antioxidant systems [17].
Caffeine, 8-bromo- demonstrates significant binding affinity for multiple adenosine receptor subtypes, functioning as a competitive antagonist at these G-protein-coupled receptors [9] [11] [12]. The compound exhibits binding characteristics similar to other methylxanthine derivatives, with particular selectivity patterns that distinguish it from the parent caffeine molecule [13].
Binding studies reveal that caffeine, 8-bromo- shows preferential affinity for adenosine A2A receptors compared to A1 receptors [13]. Specifically, 8-bromo-caffeine and related 8-substituted caffeine derivatives demonstrate selectivity for A2-adenosine receptors while showing reduced affinity for A1-adenosine receptors [13]. This selectivity profile represents a significant pharmacological distinction from unsubstituted caffeine, which exhibits relatively non-selective adenosine receptor antagonism [11].
The structural modifications at the 8-position of the caffeine molecule significantly influence receptor binding dynamics [12] [13]. Computational modeling studies demonstrate that caffeine, 8-bromo- exhibits multiple binding and dissociation pathways at the adenosine A2A receptor, with characteristic hydrogen bond formation between the compound and asparagine residues in the receptor [12]. The binding poses predicted through molecular dynamics simulations show high consistency with crystallographic data [12].
| Adenosine Receptor Subtype | Binding Affinity (Ki) | Selectivity Pattern | Functional Consequence |
|---|---|---|---|
| A1 adenosine receptor | Reduced affinity vs caffeine [13] | Lower selectivity | Decreased adenylyl cyclase inhibition |
| A2A adenosine receptor | Enhanced selectivity [13] | Preferential binding | Striatal neurotransmission modulation |
| A2B adenosine receptor | Moderate affinity [13] | Intermediate selectivity | Vascular smooth muscle effects |
| A3 adenosine receptor | Variable affinity [31] | Species-dependent | Inflammatory response modulation |
The binding kinetics of caffeine, 8-bromo- at adenosine receptors involve complex allosteric interactions and conformational changes within the receptor structure [12]. The compound demonstrates binding at both orthosteric and allosteric sites, with the extracellular loop 2 region serving as an intermediate binding conformation site [12]. These dynamic binding interactions contribute to the compound's unique pharmacological profile and tissue-specific effects [12].
Caffeine, 8-bromo- exerts significant modulatory effects on multiple neurotransmitter systems through its adenosine receptor antagonism and direct interactions with neuronal signaling pathways. The compound influences dopaminergic neurotransmission through adenosine A2A receptor blockade in striatal regions, leading to disinhibition of dopamine release and altered dopamine receptor expression [21] [26].
Research demonstrates that caffeine, 8-bromo- stimulates transcription of dopamine 2 receptor genes in neuronal cell cultures and primary striatal preparations [21]. This transcriptional regulation occurs through adenosine A2A receptor-mediated pathways, with the compound increasing dopamine 2 receptor messenger ribonucleic acid expression by 1.94-fold and protein expression by 2.07-fold in experimental models [21]. The regulation shows significant sexual dimorphism, with enhanced dopamine 2 receptor expression in female subjects and decreased expression in male subjects [21].
The compound significantly affects gamma-aminobutyric acid neurotransmission through modulation of adenosine receptor-mediated inhibitory control [25] [26]. Caffeine, 8-bromo- enhances gamma-aminobutyric acid receptor sensitivity through cyclic adenosine monophosphate-dependent mechanisms, particularly in cerebellar Purkinje neurons [25]. The compound mimics beta-adrenergic sensitization effects on gamma-aminobutyric acid responses, suggesting involvement of protein kinase A signaling pathways [25].
Striatal neurotransmitter regulation represents a particularly important target for caffeine, 8-bromo- action [26]. The compound reduces inhibition on striatal dopamine transmission by blocking adenosine A2A receptors, leading to decreased activity of striatal neurons and disinhibition of thalamo-cortical projection neurons [26]. This results in enhanced glutamate release, activation of metabotropic glutamate 5 receptors, and subsequent endocannabinoid release [26].
| Neurotransmitter System | Primary Effect | Mechanism | Functional Outcome |
|---|---|---|---|
| Dopaminergic | Enhanced dopamine 2 receptor expression [21] | Adenosine A2A receptor antagonism | Altered striatal neurotransmission |
| Gamma-aminobutyric acidergic | Increased receptor sensitivity [25] | Cyclic adenosine monophosphate pathway activation | Enhanced inhibitory neurotransmission |
| Glutamatergic | Increased glutamate release [26] | Metabotropic glutamate 5 receptor activation | Enhanced excitatory signaling |
| Cholinergic | Increased acetylcholine release [26] | Adenosine A1 receptor antagonism | Enhanced cognitive function |
| Endocannabinoid | Enhanced endocannabinoid release [26] | Metabotropic glutamate receptor activation | Synaptic plasticity modulation |
The compound also influences acetylcholine release in hippocampal and prefrontal cortical regions through adenosine A1 receptor antagonism [26]. This enhancement of cholinergic neurotransmission contributes to the compound's effects on cognitive function and neuronal excitability [26]. The cholinergic effects involve regulation of potassium channel opening and increased neuronal firing rates [26].
Irritant